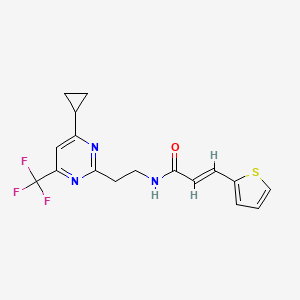

(E)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3OS/c18-17(19,20)14-10-13(11-3-4-11)22-15(23-14)7-8-21-16(24)6-5-12-2-1-9-25-12/h1-2,5-6,9-11H,3-4,7-8H2,(H,21,24)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYXJZPSZUFMLL-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC(=N2)CCNC(=O)C=CC3=CC=CS3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC(=NC(=N2)CCNC(=O)/C=C/C3=CC=CS3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

The compound's IUPAC name is (E)-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3-thiophen-2-ylacrylamide. Its molecular formula is , with a molecular weight of 361.4 g/mol . The compound exhibits a complex structure that contributes to its biological activity.

The primary mechanism of action for this compound involves the inhibition of mitochondrial complex I, which disrupts normal cellular respiration. This disruption can lead to increased reactive oxygen species (ROS) production and ultimately cell death . Such mechanisms are critical in the context of cancer therapy, where targeting metabolic pathways can induce apoptosis in malignant cells.

Biological Activity

The biological activity of (E)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been evaluated through various studies:

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed that it effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis via the mitochondrial pathway, as evidenced by increased levels of cleaved caspase-3 and PARP .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity. It was tested against several bacterial strains, demonstrating inhibitory effects comparable to standard antibiotics. The mechanism appears to involve disruption of bacterial cell membrane integrity .

Case Studies

- In Vitro Studies : A study evaluated the compound's effect on human cancer cell lines using MTT assays. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .

- Animal Models : In vivo studies using mouse models of cancer showed that treatment with this compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis within treated tumors .

- Synergistic Effects : Research has also explored the synergistic effects of this compound with other chemotherapeutic agents. Combination treatments resulted in enhanced cytotoxicity and reduced drug resistance in cancer cells .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related acrylamides and pyrimidine derivatives (Table 1). Key differences lie in substituent effects on activity, solubility, and target selectivity.

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

Substituent Impact on Activity :

- The target compound’s 4-cyclopropyl-6-CF₃ pyrimidine distinguishes it from analogs with nitro (Compound 5112) or chloro groups (Compound 2). CF₃ enhances metabolic stability compared to nitro, which may reduce toxicity .

- Thiophene-acrylamide is shared with Compound 5112 and the pyridine-pyrimidine hybrid , but the ethyl spacer in the target may improve binding pocket accommodation.

Synthetic Routes: The target’s pyrimidine synthesis aligns with methods for ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (), utilizing halogenated reagents for cyclopropyl installation . Acrylamide coupling mirrors N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)acrylamide synthesis, where thiocarbamoyl precursors are cyclized .

NMR Analysis: Similar to , regions of interest (e.g., pyrimidine protons) would show distinct shifts due to CF₃’s electron-withdrawing effect .

Biological Relevance :

- The pyridine-pyrimidine hybrid (IC₅₀ = 0.3 nM) suggests that pyrimidine positioning critically affects kinase binding . The target’s cyclopropyl group may similarly modulate steric interactions.

- Compound 2’s anticancer activity implies that acrylamide-thiophene derivatives broadly target proliferation pathways .

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a pyrimidine core substituted with a cyclopropyl group and a trifluoromethyl (CF₃) group, an ethyl linker, and an acrylamide moiety conjugated to a thiophene ring. The CF₃ group enhances metabolic stability and lipophilicity, while the pyrimidine and thiophene rings contribute to π-π stacking and hydrogen-bonding interactions. The acrylamide group is reactive, enabling covalent modifications or polymer formation .

Basic: What synthetic routes are commonly employed for this compound?

Typical synthesis involves:

- Step 1 : Condensation of 4-cyclopropyl-6-(trifluoromethyl)pyrimidine-2-carbaldehyde with ethylenediamine to form the pyrimidinylethylamine intermediate.

- Step 2 : Acrylation using 3-(thiophen-2-yl)acryloyl chloride under basic conditions (e.g., NaH in DMF).

Key considerations include temperature control (0–5°C during acrylation) and inert atmospheres to prevent side reactions .

Advanced: How can reaction conditions be optimized to improve yield and purity?

- Temperature : Maintain acrylation at ≤10°C to minimize hydrolysis of the acryloyl chloride.

- Solvent : Use anhydrous DMF to enhance solubility of intermediates.

- Purification : Employ gradient column chromatography (hexane/EtOAc) to separate unreacted starting materials.

- Catalysts : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate acrylation .

Advanced: What analytical techniques are critical for structural validation?

- ¹H/¹³C NMR : Confirm regiochemistry of the pyrimidine and acrylamide groups.

- HRMS (High-Resolution Mass Spectrometry) : Verify molecular ion peaks (e.g., [M+H]⁺).

- HPLC-PDA : Assess purity (>95%) and detect trace impurities (e.g., unreacted thiophene derivatives) .

Advanced: How should researchers address discrepancies in reported biological activity data?

- Reproducibility : Standardize assay conditions (e.g., cell lines, incubation time).

- Control Experiments : Test for off-target effects using structural analogs (e.g., replacing CF₃ with CH₃).

- Meta-Analysis : Compare datasets across studies to identify outliers, adjusting for variables like solvent (DMSO vs. saline) .

Advanced: What strategies enhance the compound’s stability in aqueous media?

- pH Buffering : Store solutions at pH 6.5–7.5 to prevent hydrolysis of the acrylamide group.

- Lyophilization : Formulate as a lyophilized powder to extend shelf life.

- Light Sensitivity : Use amber vials to block UV-induced degradation of the thiophene ring .

Advanced: How can computational modeling predict its biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) via the pyrimidine scaffold.

- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ values of CF₃) with IC₅₀ data from analogous compounds .

Basic: What potential applications are suggested by its structural motifs?

- Drug Discovery : Pyrimidine and acrylamide groups are common in kinase inhibitors (e.g., EGFR inhibitors).

- Materials Science : Thiophene’s conjugated system may enable organic semiconductor applications .

Advanced: How to resolve conflicting data on its solubility in polar solvents?

- Solvent Screening : Test solubility in DMSO, ethanol, and THF using nephelometry.

- Co-Solvent Systems : Explore PEG-400/water mixtures to improve aqueous solubility.

- Thermodynamic Analysis : Calculate Hansen solubility parameters to rationalize discrepancies .

Advanced: What methods validate its mechanism of action in biological systems?

- Covalent Binding Assays : Use LC-MS to detect adducts with cysteine residues (e.g., in target proteins).

- CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. kinase-deficient cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.